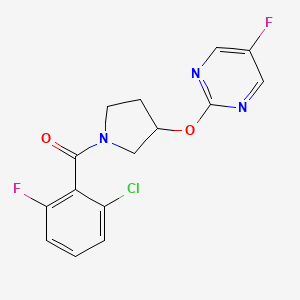
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound with a unique structure. It finds applications in scientific research, drug discovery, molecular biology studies, and chemical synthesis. Its molecular formula is C~4~H~2~ClFN~2~ , and its molecular weight is approximately 132.52 g/mol .
Synthesis Analysis
- 5-fluoro-2-amino pyrimidines : These can be synthesized by reacting This compound with various amines in the presence of K~2~CO~3~ , forming C-N bonds .
- 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid : An intermediate compound used in the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors .
- 5-fluoro-2-cyano pyrimidine : A key intermediate for synthesizing 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , a potent inhibitor of the JAK2 kinase .
Physical and Chemical Properties Analysis
- Physical Properties :
- Chemical Properties :
Applications De Recherche Scientifique
P2X7 Antagonist Clinical Candidate
The compound has been investigated in the context of P2X7 antagonism, which is relevant for the treatment of mood disorders. A study developed a novel method to synthesize P2X7 antagonists, leading to compounds with robust P2X7 receptor occupancy and potential for phase I clinical trials (Chrovian et al., 2018).
Serotonin Receptor Agonists
Research has been done on developing serotonin receptor agonists with improved oral bioavailability. Fluorine atom incorporation in the beta-position to the amino function in the side chain led to enhanced 5-HT1A agonist activity, indicating potential antidepressant effects (Vacher et al., 1999).
Crystal Structure and DFT Study
Molecular structures of related compounds have been analyzed using density functional theory (DFT) and crystallography, revealing insights into their physicochemical properties (Huang et al., 2021).
Molecular Structure Analysis
The structure of similar compounds has been characterized using spectroscopic techniques and X-ray diffraction, contributing to the understanding of molecular conformation and interactions (Lakshminarayana et al., 2009).
Sodium Channel Blockers and Anticonvulsants
A series of derivatives were synthesized and evaluated for their anticonvulsant activities, showing significant potential as sodium channel blockers and for treating convulsions (Malik & Khan, 2014).
In Vivo Exposure of Poorly Water-Soluble Compounds
Studies have focused on developing formulations for poorly water-soluble compounds, which is crucial for the advancement of such compounds in pharmacological applications (Burton et al., 2012).
Crystal Packing of Heterocyclic Analogues
Research on crystal packing of heterocyclic derivatives has helped understand non-covalent interactions in their supramolecular architectures, important for the design of pharmaceutical compounds (Sharma et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-11-2-1-3-12(18)13(11)14(22)21-5-4-10(8-21)23-15-19-6-9(17)7-20-15/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBXPQHIFXFTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
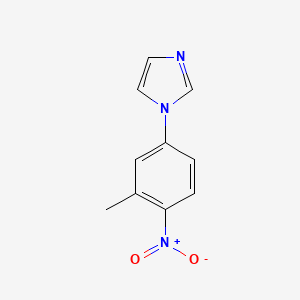

![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)
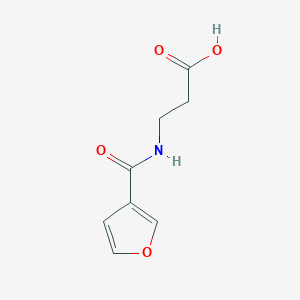
![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3014626.png)
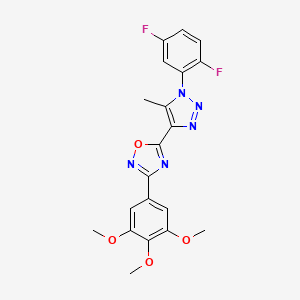


![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)
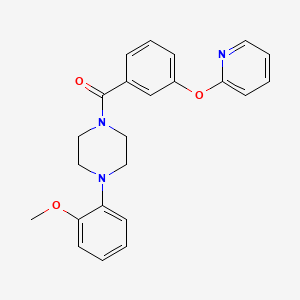
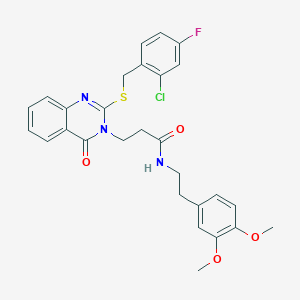

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)
